molecular formula C8H11NO2S B1277848 Ethyl 2-amino-5-methylthiophene-3-carboxylate CAS No. 4815-32-1

Ethyl 2-amino-5-methylthiophene-3-carboxylate

Cat. No.: B1277848
CAS No.: 4815-32-1
M. Wt: 185.25 g/mol
InChI Key: AYBUNZGJQVYGTM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methylthiophene-3-carboxylate: is an organic compound with the molecular formula C8H11NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-5-methylthiophene-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-5-methylthiophene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Biological Activity

Ethyl 2-amino-5-methylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H11NO2SC_8H_{11}NO_2S and a molecular weight of 185.241 g/mol. It appears as a white to almost white powder or crystalline solid, with a melting point ranging from 47.0 to 51.0 °C . The compound exhibits a purity of at least 98% as determined by gas chromatography .

Biological Activities

Thiophene derivatives, including this compound, have been reported to exhibit a wide spectrum of biological properties:

  • Antimicrobial Activity : Studies indicate that thiophene derivatives possess significant antimicrobial effects against various pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : this compound has shown potential in reducing inflammation, which is crucial for treating conditions such as arthritis and other inflammatory diseases .
  • Antitumor Properties : Recent research highlights the compound's ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that it can significantly inhibit tumor cell growth, particularly in breast cancer models. For example, one study reported a 54% reduction in tumor mass when treated with similar thiophene derivatives compared to control treatments .

The biological activity of this compound can be attributed to several mechanisms:

  • Adenosine A1 Receptor Modulation : Thiophene derivatives are known allosteric enhancers at the adenosine A1 receptor, which plays a role in antiarrhythmic and antilipolytic activities .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death. This is particularly relevant for its antitumor effects observed in various studies .
  • Inhibition of Key Enzymes : this compound may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound in mice bearing solid tumors. The results indicated that treatment with the compound led to a significant decrease in tumor volume compared to untreated controls:

TreatmentTumor Volume (mm³)Reduction (%)
Control30-
Compound2226.6
5-FU2033.3

These results suggest that this compound has promising antitumor activity comparable to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Case Study 2: Antimicrobial Efficacy

In antimicrobial studies, this compound was tested against various bacterial strains using the minimum inhibitory concentration (MIC) method:

Bacterial StrainMIC (μM)
Staphylococcus aureus<50
Escherichia coli<100
Pseudomonas aeruginosa>200

The results indicate that the compound exhibits significant antimicrobial activity against certain strains while being less effective against others .

Properties

IUPAC Name

ethyl 2-amino-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)6-4-5(2)12-7(6)9/h4H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBUNZGJQVYGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398910
Record name ethyl 2-amino-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4815-32-1
Record name Ethyl 2-amino-5-methylthiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4815-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Amino-5-methylthiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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